molecular formula C17H17NO3 B5711917 (E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide

(E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B5711917
M. Wt: 283.32 g/mol
InChI Key: FHRNBQGLDFJWMM-CMDGGOBGSA-N
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Description

(E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a phenylprop-2-enamide backbone substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 3,5-dimethoxyaniline with cinnamoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3,5-dimethoxyaniline attacks the carbonyl carbon of cinnamoyl chloride, forming the desired amide bond. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enamide moiety to a single bond, forming saturated amides.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate
  • (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
  • (E)-3-hydroxy-1-(4′-hydroxy-3′,5′-dimethoxyphenyl)-tetradecan-6-en-5-one

Uniqueness

(E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both a 3,5-dimethoxyphenyl group and a phenylprop-2-enamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-10-14(11-16(12-15)21-2)18-17(19)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRNBQGLDFJWMM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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